molecular formula C13H11NO3 B604726 5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 128099-76-3

5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No.: B604726
CAS No.: 128099-76-3
M. Wt: 229.23g/mol
InChI Key: KUYISNWBBZFVQK-UHFFFAOYSA-N
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Description

5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound with the molecular formula C13H11NO3. This compound features a fused heterocyclic structure, combining elements of pyrrole and quinoline rings. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Mechanism of Action

Biochemical Pathways

Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, and antioxidant activities . Therefore, it’s plausible that our compound affects related pathways.

Result of Action

The molecular and cellular effects likely vary depending on the specific targets. For instance:

Action Environment

Environmental factors play a crucial role:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinoline derivative, which is then subjected to cyclization and functional group modifications to achieve the desired structure.

    Starting Material Preparation: The synthesis begins with the preparation of a quinoline derivative, often through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Cyclization: The quinoline derivative undergoes cyclization with a pyrrole precursor under acidic or basic conditions to form the fused heterocyclic system.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Formation of a quinolinone derivative

    Reduction: Formation of a hydroxy derivative

    Substitution: Formation of halogenated or acylated derivatives

Scientific Research Applications

5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Studied for its antimicrobial and anti-inflammatory properties.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
  • 6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
  • 5-acetyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one

Uniqueness

The presence of both the acetyl and hydroxy groups in this compound provides unique chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets, enhancing its potential as a versatile compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

10-acetyl-9-hydroxy-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-7(15)10-12(16)9-4-2-3-8-5-6-14(11(8)9)13(10)17/h2-4,16H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYISNWBBZFVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169356
Record name 5-Acetyl-1,2-dihydro-6-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128099-76-3
Record name 5-Acetyl-1,2-dihydro-6-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128099-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-1,2-dihydro-6-hydroxy-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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